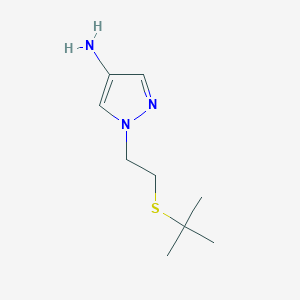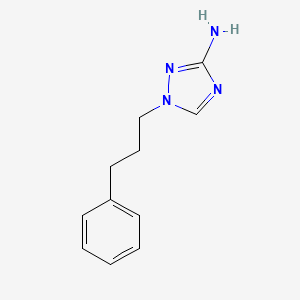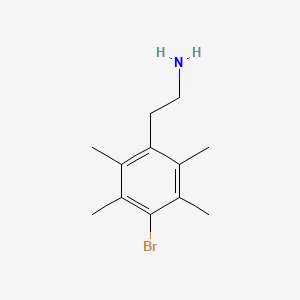
2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H18BrN It is a derivative of phenylethylamine, characterized by the presence of a bromine atom and four methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine typically involves multiple steps:
Bromination: The starting material, 2,3,5,6-tetramethylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-2,3,5,6-tetramethylphenol.
Conversion to Ethanamine: The brominated product is then subjected to a reaction with ethylamine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective effects and modulation of neurotransmitter levels.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: Another phenylethylamine derivative with different substituents on the benzene ring.
2-(3-Bromo-2-methylphenyl)ethan-1-amine: A similar compound with a different substitution pattern on the benzene ring.
Uniqueness
2-(4-Bromo-2,3,5,6-tetramethylphenyl)ethan-1-amine is unique due to the presence of four methyl groups and a bromine atom on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure makes it valuable for specific research applications and chemical synthesis.
Properties
Molecular Formula |
C12H18BrN |
|---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
2-(4-bromo-2,3,5,6-tetramethylphenyl)ethanamine |
InChI |
InChI=1S/C12H18BrN/c1-7-9(3)12(13)10(4)8(2)11(7)5-6-14/h5-6,14H2,1-4H3 |
InChI Key |
PZQKZWLBHMGCDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1CCN)C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


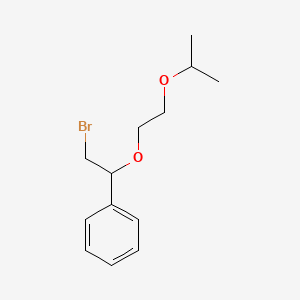
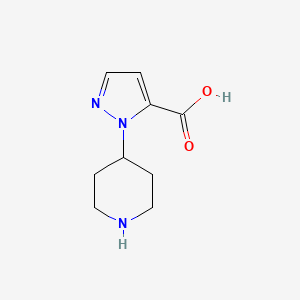
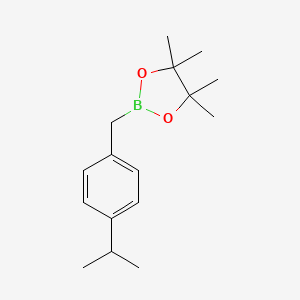
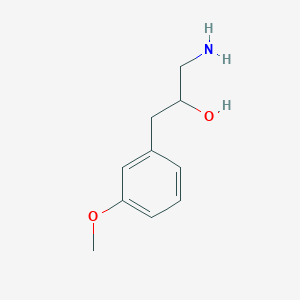
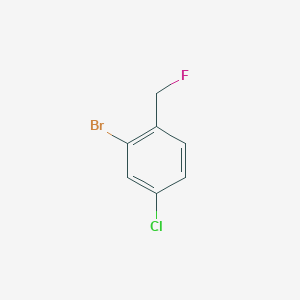
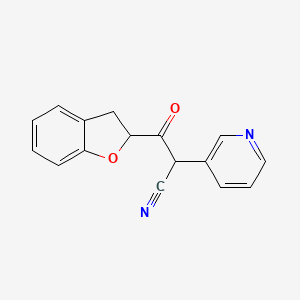
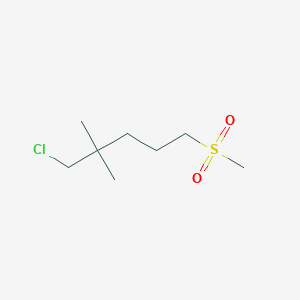
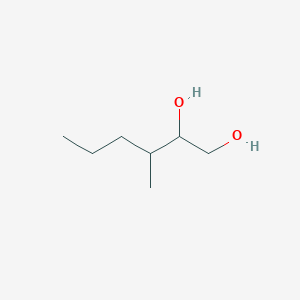
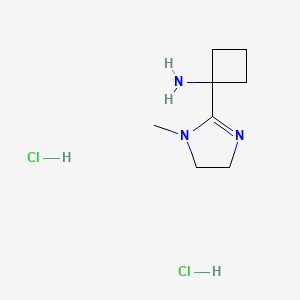
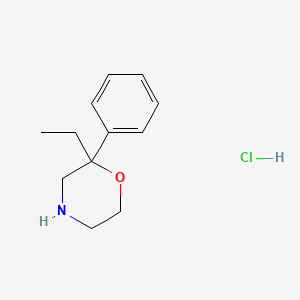
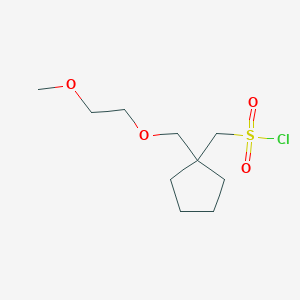
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)
